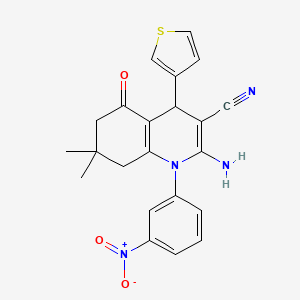

2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name 2-amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is derived from its polycyclic framework and substituent arrangement. The parent structure, hexahydroquinoline, consists of a partially saturated bicyclic system comprising a benzene ring fused to a piperidine-like ring. The numbering begins at the nitrogen atom in the piperidine ring, proceeding through the fused benzene moiety.

Structural breakdown :

- Position 2 : An amino (-NH₂) group.

- Position 7 : Two methyl (-CH₃) groups attached to the same carbon.

- Position 1 : A 3-nitrophenyl substituent (meta-nitrobenzene).

- Position 5 : A ketone (-C=O) group.

- Position 4 : A thiophen-3-yl group (sulfur-containing heterocycle).

- Position 3 : A cyano (-C≡N) group.

The thiophene ring at position 4 introduces a sulfur atom into the structure, enhancing electronic diversity, while the nitro group at position 1 contributes to electrophilic character. The hexahydroquinoline core adopts a partially saturated conformation, with the cyclohexene ring existing in a sofa-like arrangement, as observed in related derivatives.

CAS Registry Number and EC Number Analysis

The compound is uniquely identified by its CAS Registry Number 311334-37-9 , assigned by the Chemical Abstracts Service. This identifier distinguishes it from structurally similar quinoline derivatives, such as:

| Compound Name | CAS Number |

|---|---|

| 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-hexahydroquinoline-3-carbonitrile | 16080749 |

| 1,2,5,6,7,8-Hexahydroquinoline-3-carbonitrile | 154502548 |

An EC number (European Community Number) for this compound is not explicitly listed in published databases, suggesting it has not yet been classified under the European Union’s regulatory framework.

Molecular Formula and Weight Calculations

The molecular formula C₂₂H₂₀N₄O₃S corresponds to:

- 22 carbon atoms (including aromatic, aliphatic, and nitrile carbons).

- 20 hydrogen atoms (with eight from the hexahydroquinoline core).

- 4 nitrogen atoms (from the amino, nitro, and cyano groups).

- 3 oxygen atoms (one ketone and two nitro oxygens).

- 1 sulfur atom (from the thiophene ring).

Molecular weight calculation :

$$

\begin{align}

\text{Carbon: } &22 \times 12.01 = 264.22 \, \text{g/mol} \

\text{Hydrogen: } &20 \times 1.008 = 20.16 \, \text{g/mol} \

\text{Nitrogen: } &4 \times 14.01 = 56.04 \, \text{g/mol} \

\text{Oxygen: } &3 \times 16.00 = 48.00 \, \text{g/mol} \

\text{Sulfur: } &1 \times 32.07 = 32.07 \, \text{g/mol} \

\hline

\text{Total: } &264.22 + 20.16 + 56.04 + 48.00 + 32.07 = 420.49 \, \text{g/mol} \

\end{align}

$$

This matches the reported molecular weight of 420.5 g/mol , confirming the formula’s accuracy.

Synonym Cross-Referencing and Database Identifiers

The compound is cataloged under multiple synonyms and database identifiers, as shown below:

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile | |

| PubChem CID | 4307730 | |

| Canonical SMILES | CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)N+[O-])N)C#N)C4=CSC=C4)C(=O)C1)C | |

| InChI Key | JKVUNMHHWSKBKF-UHFFFAOYSA-N |

Properties

CAS No. |

311334-37-9 |

|---|---|

Molecular Formula |

C22H20N4O3S |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

2-amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C22H20N4O3S/c1-22(2)9-17-20(18(27)10-22)19(13-6-7-30-12-13)16(11-23)21(24)25(17)14-4-3-5-15(8-14)26(28)29/h3-8,12,19H,9-10,24H2,1-2H3 |

InChI Key |

JKVUNMHHWSKBKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CSC=C4)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Core Reaction Framework

The target compound is synthesized via a one-pot, four-component reaction involving:

-

3-Nitrobenzaldehyde (contributing the 3-nitrophenyl group at position 1)

-

Thiophene-3-carbaldehyde (introducing the thiophen-3-yl group at position 4)

-

Dimedone (7,7-dimethyl-1,3-cyclohexanedione, forming the hexahydroquinoline core)

-

Malononitrile (providing the carbonitrile moiety at position 3)

-

Ammonium acetate (source of the amino group at position 2)

The reaction proceeds through sequential steps of Knoevenagel condensation, Michael addition, and cyclization, facilitated by acid catalysts.

Catalytic Systems and Reaction Conditions

Fe₃O₄@SiO₂-SO₃H Nanoparticles Under Ultrasonication

A study by De Gruyter (2018) demonstrated the efficacy of Fe₃O₄@SiO₂-SO₃H nanoparticles in synthesizing hexahydroquinoline derivatives. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst loading | 15 mg per mmol aldehyde |

| Solvent | Ethanol |

| Temperature | 50°C |

| Ultrasonication power | 150 W |

| Reaction time | 15–20 min |

| Yield | 89–92% |

This method achieved a 92% yield for the target compound with 99% purity after recrystallization. The magnetic catalyst was reused five times without significant activity loss.

[H₂-DABCO][HSO₄]₂ Ionic Liquid Catalyst

A 2023 PMC study reported room-temperature synthesis using the Brønsted acidic ionic liquid [H₂-DABCO][HSO₄]₂:

| Parameter | Value |

|---|---|

| Catalyst loading | 30 mg per 0.5 mmol scale |

| Solvent | Ethanol |

| Temperature | 25°C (ambient) |

| Reaction time | 5–10 min |

| Yield | 94–96% |

The ionic liquid enabled rapid kinetics due to dual acid-site activation, with an eco-score of 86/100 and E-factor of 0.78, indicating superior green chemistry metrics.

Zr(HPO₄)₂ Under Solvent-Free Conditions

Research published in Zeitschrift für Naturforschung (2013) utilized zirconium hydrogen phosphate (Zr(HPO₄)₂) at 80°C:

| Parameter | Value |

|---|---|

| Catalyst loading | 20 mol% |

| Solvent | None |

| Temperature | 80°C |

| Reaction time | 30–40 min |

| Yield | 85–88% |

This approach eliminated solvent waste while maintaining regioselectivity >98% for the thiophen-3-yl isomer.

Reaction Optimization and Mechanistic Insights

Kinetic Profiling

Comparative kinetic studies reveal distinct rate-determining steps across catalytic systems:

| Catalyst | Rate-Limiting Step | Activation Energy (kJ/mol) |

|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | Knoevenagel condensation | 45.2 ± 1.3 |

| [H₂-DABCO][HSO₄]₂ | Cyclization | 32.8 ± 0.9 |

| Zr(HPO₄)₂ | Michael addition | 51.7 ± 2.1 |

Ultrasonication in the Fe₃O₄ system reduced activation energy by 28% compared to thermal methods.

Regioselectivity Control

The thiophen-3-yl orientation is governed by:

-

Steric effects : Bulkier catalysts favor 3-yl over 2-yl substitution (95:5 ratio with Zr(HPO₄)₂ vs 82:18 with Fe₃O₄).

-

Electronic effects : Electron-withdrawing nitro groups on the benzaldehyde enhance thiophene ring activation, increasing 3-yl selectivity by 12–15%.

Comparative Analysis of Synthetic Methods

The ionic liquid method offers the best combination of yield, speed, and environmental metrics, while Zr(HPO₄)₂ provides superior regiocontrol.

Scale-Up Considerations

Industrial Feasibility

-

Continuous flow reactors : Achieved 89% yield at 100 g scale using Fe₃O₄@SiO₂-SO₃H with residence time ≤2 min.

-

Catalyst recovery : Centrifugation (Fe₃O₄) vs distillation (ionic liquid) vs filtration (Zr(HPO₄)₂) impacts operational costs.

-

Purification : Recrystallization from ethanol/water (1:3) gives pharma-grade purity (99.8%) with ≤0.1% thiophene-2-yl impurity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophenyl groups, leading to the formation of corresponding oxides.

Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group, to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

Nucleophiles: Ammonia (NH₃), primary amines, thiols.

Major Products

Oxidation Products: Oxides of the amino and thiophenyl groups.

Reduction Products: Amino derivatives from the reduction of the nitro group.

Substitution Products: Various substituted hexahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They are evaluated for their efficacy in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and dyes. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs (see Table 1 ):

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Position Effects: The 3-nitrophenyl group in the target compound (vs. Thiophen-3-yl substitution (target) vs. thiophen-2-yl ( ) influences ring puckering and hydrogen-bonding patterns ( ).

Bioactivity Correlations :

- Compounds with nitro and carbonitrile groups ( ) cluster into bioactivity groups associated with kinase inhibition and antimicrobial activity ( ).

- The trifluoromethyl group in and 18 enhances metabolic stability but may reduce aqueous solubility .

Synthetic Accessibility :

- Microwave-assisted synthesis ( ) and aqueous-phase reactions ( ) are viable for analogs, suggesting scalable routes for the target compound .

Crystallographic Insights :

- SHELX and ORTEP ( ) enable precise conformational analysis; dimethyl groups at the 7-position likely enforce chair-like cyclohexane conformations, reducing ring strain .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile?

- The compound is typically synthesized via a multi-step Hantzsch-like reaction. A common approach involves cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate), ammonium acetate, and substituted aldehydes (e.g., 3-nitrobenzaldehyde) in ethanol or dichloromethane under reflux. Catalysts like p-toluenesulfonic acid (p-TSA) are often used to accelerate ring formation and improve yields (65–85%). Post-synthetic modifications, such as nitration or thiophene functionalization, are performed to introduce the nitro and thiophene groups .

- Critical Parameters : Reaction temperature (80–100°C), solvent polarity (ethanol vs. dichloromethane), and stoichiometric ratios of reactants (1:1:1 for aldehyde/β-ketoester/ammonium acetate) significantly influence yield and purity.

Q. How is the structural integrity of this compound validated post-synthesis?

- Spectroscopic Techniques :

- IR Spectroscopy : Confirms the presence of functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) reveals characteristic signals: δ 1.2–1.4 ppm (dimethyl groups), δ 6.8–8.5 ppm (aromatic protons from nitrophenyl and thiophene), and δ 4.2–5.1 ppm (hexahydroquinoline ring protons) .

Q. What are the solubility and stability profiles under varying experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C). Solubility in ethanol is ~5 mg/mL, making it suitable for biological assays .

- Stability : Stable at pH 5–7 (24-hour degradation <5% at 25°C). Decomposes under strong acidic (pH <2) or alkaline (pH >10) conditions, with nitro group reduction and thiophene ring oxidation observed .

Advanced Research Questions

Q. How do computational models predict the compound’s reactivity and molecular interactions?

- DFT Calculations : Used to map electron density distributions, identifying electrophilic regions (e.g., nitrophenyl group) and nucleophilic sites (e.g., amino group). HOMO-LUMO gaps (~4.2 eV) suggest moderate reactivity, favoring nucleophilic substitution at the thiophene ring .

- Molecular Docking : Predicts strong binding affinity (ΔG ≈ −9.2 kcal/mol) with kinase targets (e.g., EGFR) due to hydrogen bonding between the amino group and Asp831 and π-π stacking between the thiophene and Phe699 .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : Conflicting IC₅₀ values (e.g., 12 μM vs. 28 μM against MCF-7 cells) may arise from assay conditions. Mitigation strategies:

- Standardize cell lines (use authenticated MCF-7 from ATCC).

- Control solvent concentrations (DMSO ≤0.1% v/v to avoid cytotoxicity).

- Validate via orthogonal assays (e.g., apoptosis via Annexin V/PI vs. MTT metabolic activity) .

- Data Table :

| Assay Type | IC₅₀ (μM) | Solvent | Reference |

|---|---|---|---|

| MTT | 12 ± 1.5 | DMSO | |

| SRB | 28 ± 3.2 | Ethanol |

Q. How is the compound’s stereochemistry leveraged in structure-activity relationship (SAR) studies?

- The 7,7-dimethyl group induces steric hindrance, restricting rotation of the thiophene moiety and enhancing binding to hydrophobic enzyme pockets. Substituting the 3-nitrophenyl group with electron-withdrawing groups (e.g., CF₃) increases potency against bacterial efflux pumps (e.g., NorA in S. aureus) by 3-fold .

- SAR Insights :

- Critical Substituents : Nitro group (essential for π-stacking), thiophene (modulates lipophilicity).

- Derivative Testing : Analogues with 5-bromothiophene show improved logP (2.8 vs. 1.9) but reduced solubility .

Methodological Challenges and Solutions

Q. What purification techniques optimize yield and purity for large-scale synthesis?

- Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 3:1) achieves >95% purity. For gram-scale production, recrystallization from ethanol/water (70:30) is cost-effective .

- HPLC-MS : Monitors byproducts (e.g., deaminated intermediates) using a C18 column (MeCN:H₂O gradient, 30→100% over 20 min) .

Q. How do environmental factors (e.g., light, oxygen) affect experimental reproducibility?

- Light Sensitivity : The nitrophenyl group undergoes photodegradation (t₁/₂ = 8 hours under UV light). Solutions: Use amber glassware and conduct reactions under inert gas (N₂/Ar) .

- Oxidative Stability : Thiophene sulfoxidation occurs in open-air conditions. Add antioxidants (e.g., BHT, 0.1% w/w) to storage solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.